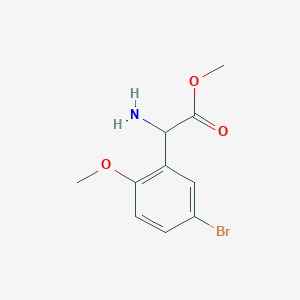
Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-amino-2-(5-bromo-2-metoxifenil)acetato de metilo es un compuesto orgánico de gran interés en diversos campos científicos. Se caracteriza por la presencia de un átomo de bromo, un grupo metoxilo y un grupo amino unidos a un anillo fenilo, que a su vez está conectado a una parte de acetato. La estructura única de este compuesto lo convierte en un valioso tema de investigación en síntesis orgánica, química medicinal y ciencia de materiales.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del 2-amino-2-(5-bromo-2-metoxifenil)acetato de metilo suele implicar los siguientes pasos:
Bromación: El material de partida, el ácido 2-metoxifenilacético, se somete a bromación utilizando bromo en presencia de un catalizador como el bromuro de hierro(III) para introducir el átomo de bromo en la posición 5 del anillo fenilo.
Aminación: El intermedio bromado se somete entonces a aminación utilizando amoníaco o una fuente de amina en condiciones controladas para introducir el grupo amino en la posición 2.
Esterificación: Por último, el intermedio amino-bromo se esterifica con metanol en presencia de un catalizador ácido como el ácido sulfúrico para formar el éster metílico deseado.
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas de síntesis similares pero a mayor escala, empleando a menudo reactores de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas automatizados garantiza un control preciso de las condiciones de reacción, minimizando las impurezas y optimizando el proceso general.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, especialmente en el grupo metoxilo, lo que lleva a la formación de aldehídos o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden dirigirse al átomo de bromo, convirtiéndolo en un átomo de hidrógeno, o al grupo amino, convirtiéndolo en una amina.
Sustitución: El átomo de bromo puede sustituirse por varios nucleófilos, como los iones hidróxido, lo que lleva a la formación de derivados fenólicos.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno en presencia de un catalizador de paladio o borohidruro de sodio.
Sustitución: Hidróxido de sodio u otros nucleófilos en condiciones básicas.
Productos principales:
Oxidación: Formación de 2-amino-2-(5-formil-2-metoxifenil)acetato.
Reducción: Formación de 2-amino-2-(2-metoxifenil)acetato.
Sustitución: Formación de 2-amino-2-(5-hidroxi-2-metoxifenil)acetato.
Química:
Síntesis orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Catálisis: Actúa como ligando en reacciones catalíticas, mejorando la eficiencia de ciertos procesos.
Biología:
Inhibición enzimática: Se ha investigado su potencial para inhibir enzimas específicas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Sondas bioquímicas: Se utilizan en estudios para comprender las vías y las interacciones bioquímicas.
Medicina:
Productos farmacéuticos: Se ha explorado su potencial efecto terapéutico, especialmente en el desarrollo de agentes antiinflamatorios y anticancerígenos.
Industria:
Ciencia de los materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo por el cual el 2-amino-2-(5-bromo-2-metoxifenil)acetato de metilo ejerce sus efectos implica su interacción con objetivos moleculares como enzimas y receptores. Los grupos bromo y metoxilo desempeñan un papel crucial en la unión a los sitios activos, mientras que el grupo amino puede formar enlaces de hidrógeno, mejorando la afinidad y la especificidad del compuesto. Estas interacciones pueden modular las vías bioquímicas, dando lugar a los efectos terapéuticos o catalíticos deseados.
Compuestos similares:
- 2-amino-2-(5-cloro-2-metoxifenil)acetato de metilo
- 2-amino-2-(5-fluoro-2-metoxifenil)acetato de metilo
- 2-amino-2-(5-yodo-2-metoxifenil)acetato de metilo
Comparación:
- Bromo frente a cloro/flúor/yodo: El átomo de bromo en el 2-amino-2-(5-bromo-2-metoxifenil)acetato de metilo proporciona un perfil de reactividad único en comparación con el cloro, el flúor o el yodo. El tamaño del bromo y sus propiedades de extracción de electrones influyen en la reactividad del compuesto y en su interacción con los objetivos moleculares de forma diferente.
- Grupo metoxilo: La presencia del grupo metoxilo en todos estos compuestos contribuye a su estabilidad y reactividad general, pero el átomo de halógeno específico puede alterar significativamente su comportamiento químico y sus aplicaciones.
Comparación Con Compuestos Similares
- Methyl 2-amino-2-(5-chloro-2-methoxyphenyl)acetate
- Methyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate
- Methyl 2-amino-2-(5-iodo-2-methoxyphenyl)acetate
Comparison:
- Bromine vs. Chlorine/Fluorine/Iodine: The bromine atom in Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate provides a unique reactivity profile compared to chlorine, fluorine, or iodine. Bromine’s size and electron-withdrawing properties influence the compound’s reactivity and interaction with molecular targets differently.
- Methoxy Group: The presence of the methoxy group in all these compounds contributes to their overall stability and reactivity, but the specific halogen atom can significantly alter their chemical behavior and applications.
Propiedades
IUPAC Name |
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCGNMZGUJFGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12123890.png)
![2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide](/img/structure/B12123891.png)
![4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12123897.png)
![(5Z)-3-morpholin-4-yl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12123904.png)
![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12123911.png)
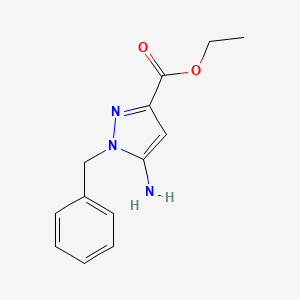

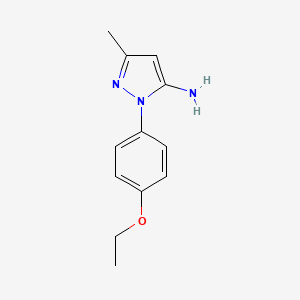
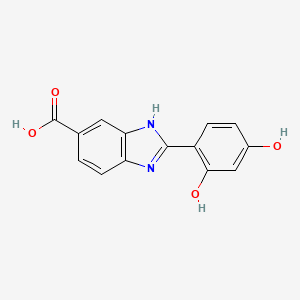
![3-Oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B12123940.png)
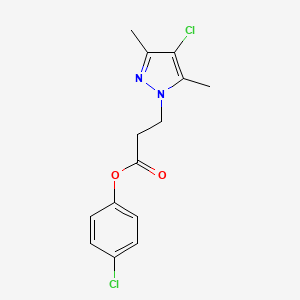
![7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123946.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine](/img/structure/B12123951.png)
![4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B12123956.png)
